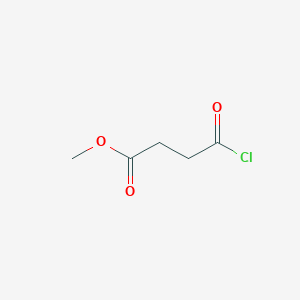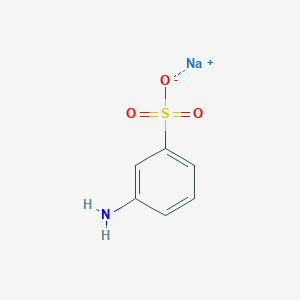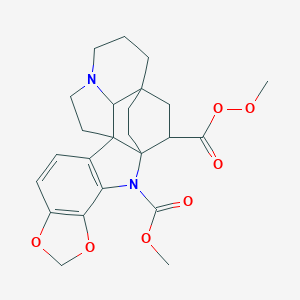
4-Amino-4'-hydroxybiphenyl
概要
説明
4-Amino-4'-hydroxybiphenyl is a bifunctional organic compound with both amino and hydroxy groups attached to a biphenyl structure. It is of significant interest due to its potential for bioorthogonal reactions and applications in synthesizing polymers and conducting materials.
Synthesis Analysis
The synthesis of 4-Amino-4'-hydroxybiphenyl and its derivatives involves several chemical reactions, including bioorthogonal reactions for introducing new functionalities into biological molecules and peptides. One method involves the electrooxidation of 4-aminobiphenyl in acidic aqueous solutions to form a conducting polymer film with a fibrillar morphology, indicating head-to-tail couplings similar to poly(aniline) and poly(p-phenylene) structures (Guay, Leclerc, & Dao, 1988).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-4'-hydroxybiphenyl has been elucidated through X-ray diffraction analysis, revealing the presence of hydrogen bonding and intermolecular interactions that stabilize the molecular structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4-Amino-4'-hydroxybiphenyl undergoes various chemical reactions, including electropolymerization to produce poly(4-aminobiphenyl) and poly(diphenylamine). These reactions are significant for synthesizing polymers with specific electrochemical properties (Guay & Dao, 1989).
Physical Properties Analysis
The physical properties of 4-Amino-4'-hydroxybiphenyl derivatives, such as their hemolytic properties, have been studied, indicating the influence of side chain structure on these properties (Zanoza, Lyakhov, Bykova, & Nikolau, 2016).
Chemical Properties Analysis
The chemical synthesis and characterization of 4-Amino-4'-hydroxybiphenyl reveal its ability to form conducting polymers with unique properties, including changes in color due to electrochromic properties related to the formation of polarons and subsequent oxidation into diimine species (Chan, Ng, Leong, & Tan, 1995).
科学的研究の応用
-
Application in Textile Dyeing
- Field : Textile Industry
- Summary : 4-Amino-4’-hydroxybiphenyl and its derivatives are used in the synthesis of high-washability azo disperse dyes for cellulose diacetate fibers . These dyes provide high color fastness without excess wastewater discharge during washing .
- Methods : The dyes are synthesized and then applied to the cellulose diacetate fibers. The dyed samples are subjected to aftertreatments of soaping and hot rinsing .
- Results : The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
-
Application in Biological Evaluation and DNA Interaction Studies
- Field : Biochemistry
- Summary : 4-Aminophenol derivatives, including 4-Amino-4’-hydroxybiphenyl, are synthesized and characterized for their antimicrobial and antidiabetic activities . They are also studied for their interaction with human DNA .
- Methods : The compounds are synthesized and characterized by FT-IR, 1H-NMR, 13C-NMR, and elemental analyses. They are then tested for their antimicrobial and antidiabetic activities .
- Results : The compounds showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase .
-
Application in Metabolic Engineering
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 4-Aminocoumarins and their related compounds, which can be synthesized from 4-Amino-4’-hydroxybiphenyl, represent an important class of a versatile scaffold in organic synthesis . They have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Methods : The compounds are synthesized and used as a building block in organic chemistry .
- Results : The compounds have shown wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
-
Application in the Manufacture of Phenol-Formaldehyde Resins
-
Application in the Synthesis of Polyphosphazene Polyelectrolyte
-
Application in the Synthesis of 4-Aminocoumarin Derivatives
- Field : Organic Chemistry
- Summary : 4-Aminocoumarins and their related compounds, which can be synthesized from 4-Amino-4’-hydroxybiphenyl, represent an important class of a versatile scaffold in organic synthesis . They have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Methods : The compounds are synthesized and used as a building block in organic chemistry .
- Results : The compounds have shown wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
Safety And Hazards
特性
IUPAC Name |
4-(4-aminophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZZAFQKXTFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036832 | |
| Record name | 4-Amino-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-hydroxybiphenyl | |
CAS RN |
1204-79-1 | |
| Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-hydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)








